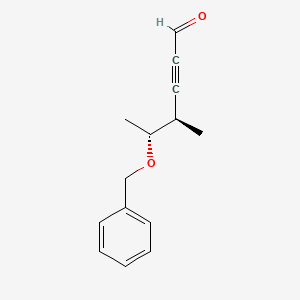
2-Hexynal, 4-methyl-5-(phenylmethoxy)-, (4R,5R)-
Description
2-Hexynal, 4-methyl-5-(phenylmethoxy)-, (4R,5R)-: is a chemical compound with the molecular formula C14H16O2 . This compound is characterized by its unique structure, which includes a hexynal group, a methyl group, and a phenylmethoxy group. The (4R,5R) notation indicates the specific stereochemistry of the compound, which is crucial for its chemical behavior and interactions.
Properties
CAS No. |
919114-33-3 |
|---|---|
Molecular Formula |
C14H16O2 |
Molecular Weight |
216.27 g/mol |
IUPAC Name |
(4R,5R)-4-methyl-5-phenylmethoxyhex-2-ynal |
InChI |
InChI=1S/C14H16O2/c1-12(7-6-10-15)13(2)16-11-14-8-4-3-5-9-14/h3-5,8-10,12-13H,11H2,1-2H3/t12-,13-/m1/s1 |
InChI Key |
YEFGZYTYLWXFEP-CHWSQXEVSA-N |
Isomeric SMILES |
C[C@H](C#CC=O)[C@@H](C)OCC1=CC=CC=C1 |
Canonical SMILES |
CC(C#CC=O)C(C)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexynal, 4-methyl-5-(phenylmethoxy)-, (4R,5R)- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as hexynal, methyl groups, and phenylmethoxy groups.
Reaction Conditions: The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired stereochemistry is achieved.
Purification: After the reaction, the product is purified using techniques such as chromatography to isolate the desired compound.
Industrial Production Methods
In an industrial setting, the production of 2-Hexynal, 4-methyl-5-(phenylmethoxy)-, (4R,5R)- may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of advanced purification methods, such as high-performance liquid chromatography (HPLC), is common to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
2-Hexynal, 4-methyl-5-(phenylmethoxy)-, (4R,5R)-: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions vary depending on the desired product but may include the use of acids, bases, or other catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2-Hexynal, 4-methyl-5-(phenylmethoxy)-, (4R,5R)-: has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, such as drug development and therapeutic agents, is ongoing.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Hexynal, 4-methyl-5-(phenylmethoxy)-, (4R,5R)- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes. The exact mechanism depends on the context of its use, such as in biological systems or chemical reactions.
Comparison with Similar Compounds
2-Hexynal, 4-methyl-5-(phenylmethoxy)-, (4R,5R)-: can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 2-Hexynal, 4-methyl-5-(phenylmethoxy)-, (4S,5S)- and 2-Hexynal, 4-methyl-5-(phenylmethoxy)-, (4R,5S)- share structural similarities but differ in stereochemistry.
Uniqueness: The (4R,5R) stereochemistry of this compound gives it distinct chemical properties and reactivity compared to its stereoisomers.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


